molecular formula C16H17N3S2 B1439246 3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine CAS No. 1105194-85-1

3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

Cat. No. B1439246
M. Wt: 315.5 g/mol
InChI Key: FYEUOFXRTURCMC-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Anti-Tubercular Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Results or Outcomes: The newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Pharmacological Properties

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: Benzothiazole and its derivatives possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
  • Methods of Application: The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
  • Results or Outcomes: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Anti-Bacterial and Anti-Fungal Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-bacterial and anti-fungal activities .
  • Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules were found to have significant anti-bacterial and anti-fungal activities .

Anti-Oxidant Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-oxidant activities .
  • Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules were found to have significant anti-oxidant activities .

Anti-Microbial Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-microbial activities .
  • Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules were found to have significant anti-microbial activities .

Anti-Proliferative Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-proliferative activities .
  • Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules were found to have significant anti-proliferative activities .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-2-19-8-7-10-13(9-19)20-15(17)14(10)16-18-11-5-3-4-6-12(11)21-16/h3-6H,2,7-9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEUOFXRTURCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143587
Record name 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

CAS RN

1105194-85-1
Record name 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 4
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 5
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

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